molecular formula C17H20N2O3 B2579668 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 952969-07-2

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2579668
CAS No.: 952969-07-2
M. Wt: 300.358
InChI Key: RIQVTLSMPMCITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound featuring an isoxazole ring, a methoxyphenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-methoxyphenylacetylene can react with a nitrile oxide generated in situ from a suitable precursor.

    Attachment of the Cyclopentanecarboxamide Group: The isoxazole derivative can then be reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: 4-hydroxyphenyl derivatives.

    Reduction: Amino derivatives of the isoxazole ring.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Isoxazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the isoxazole ring.

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
  • N-((5-(4-nitrophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Uniqueness

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-8-6-12(7-9-15)16-10-14(19-22-16)11-18-17(20)13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQVTLSMPMCITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.